![molecular formula C10H15N B11715972 (1R,2S,6R,7S)-2-methyl-4-azatricyclo[5.2.1.02,6]dec-8-ene](/img/structure/B11715972.png)
(1R,2S,6R,7S)-2-methyl-4-azatricyclo[5.2.1.02,6]dec-8-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2S,6R,7S)-2-メチル-4-アザトリシクロ[52102,6]デセン-8は、ユニークな三環式構造を特徴とする複雑な有機化合物です。この化合物は、化学、生物学、医学など、さまざまな分野における潜在的な用途で注目されています。
準備方法
合成ルートと反応条件
(1R,2S,6R,7S)-2-メチル-4-アザトリシクロ[5.2.1.02,6]デセン-8の合成は、一般的に容易に入手可能な前駆体から始めて、複数のステップを伴います。一般的な方法の1つは、三環式コア構造を形成するディールス・アルダー反応です。次に、さまざまな官能基の修飾により、メチル基とアザトリシクロ基が導入されます。 反応条件は、通常、高収率と純度を確保するために、制御された温度と特定の触媒の使用を必要とします .
工業生産方法
この化合物の工業生産は、ラボの合成方法を拡大することにより行う場合があります。これには、収率を最大化し、副産物を最小限に抑えるために反応条件を最適化することが含まれます。 連続フロー反応器やクロマトグラフィーなどの高度な精製技術の使用により、生産プロセスの効率を向上させることができます .
化学反応の分析
反応の種類
(1R,2S,6R,7S)-2-メチル-4-アザトリシクロ[5.2.1.02,6]デセン-8は、以下を含むさまざまな化学反応を起こします。
酸化: この反応により、ヒドロキシル基やカルボニル基などの酸素含有官能基を導入できます。
還元: この反応により、酸素含有基を除去したり、二重結合を還元したりできます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、臭素などのハロゲン化剤が含まれます。 反応は、通常、効率的に進行するために、制御された温度や不活性雰囲気などの特定の条件を必要とします .
主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化により、ヒドロキシル化またはカルボニル化された誘導体が生成される場合があり、一方、置換反応により、ハロゲン化またはアルキル化された化合物が生成される場合があります .
科学研究への応用
化学
化学では、(1R,2S,6R,7S)-2-メチル-4-アザトリシクロ[5.2.1.02,6]デセン-8は、より複雑な分子を合成するためのビルディングブロックとして使用されます。
生物学
生物学では、この化合物は、その潜在的な生物学的活性について研究されています。 研究者は、タンパク質や核酸などの生物学的巨大分子との相互作用を調査して、治療薬としての可能性を理解しています .
医学
医学では、(1R,2S,6R,7S)-2-メチル-4-アザトリシクロ[5.2.1.02,6]デセン-8は、その潜在的な薬理学的特性について調査されています。 研究は、その生物学的経路を調節する能力と、さまざまな疾患の治療における潜在的な用途に焦点を当てています .
産業
産業では、この化合物は、ポリマーやコーティングなどの高度な材料の開発に使用されます。 そのユニークな構造は、材料に、安定性と反応性の向上などの望ましい特性を与えます .
科学的研究の応用
Chemistry
In chemistry, (1R,2S,6R,7S)-2-methyl-4-azatricyclo[5.2.1.02,6]dec-8-ene is used as a building block for synthesizing more complex molecules.
Biology
In biology, this compound is studied for its potential biological activity. Researchers investigate its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential as a therapeutic agent .
Medicine
In medicine, this compound is explored for its potential pharmacological properties. Studies focus on its ability to modulate biological pathways and its potential use in treating various diseases .
Industry
In industry, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique structure imparts desirable properties, such as increased stability and reactivity, to the materials .
作用機序
(1R,2S,6R,7S)-2-メチル-4-アザトリシクロ[5.2.1.02,6]デセン-8の作用機序には、特定の分子標的との相互作用が含まれます。これらの標的には、酵素、受容体、または生物学的経路に関与するその他のタンパク質が含まれる場合があります。 この化合物のユニークな構造により、これらの標的に高い特異性で結合することができ、それらの活性を調節し、さまざまな生物学的効果をもたらします .
類似化合物との比較
類似化合物
(1R,2S,6R,7S)-2-メチル-4-アザトリシクロ[5.2.1.02,6]デセン-8に類似する化合物には、以下のような、アザトリシクロ基を持つ他の三環式化合物があります。
- (1R,2S,6R,7S)-4-アザトリシクロ[5.2.1.02,6]デセン-8
- (1R,2S,6R,7S)-5-アザトリシクロ[5.2.1.02,6]デセン-8
ユニークさ
(1R,2S,6R,7S)-2-メチル-4-アザトリシクロ[5.2.1.02,6]デセン-8を際立たせているのは、その特定の置換パターンであり、これはユニークな化学的および生物学的特性をもたらします。 これは、さまざまな誘導体を合成するための前駆体として機能するため、研究および産業用途にとって貴重な化合物です .
特性
分子式 |
C10H15N |
|---|---|
分子量 |
149.23 g/mol |
IUPAC名 |
(1R,2S,6R,7S)-2-methyl-4-azatricyclo[5.2.1.02,6]dec-8-ene |
InChI |
InChI=1S/C10H15N/c1-10-6-11-5-9(10)7-2-3-8(10)4-7/h2-3,7-9,11H,4-6H2,1H3/t7-,8+,9-,10+/m1/s1 |
InChIキー |
VWGFOUMXRQBTRV-RGOKHQFPSA-N |
異性体SMILES |
C[C@@]12CNC[C@@H]1[C@H]3C[C@@H]2C=C3 |
正規SMILES |
CC12CNCC1C3CC2C=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


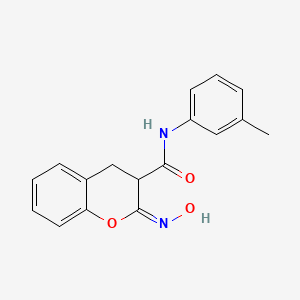
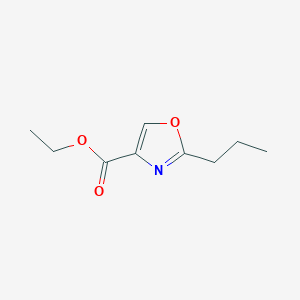
![(Z)-N-[1-(1-methyl-3-nitro-1H-pyrazol-5-yl)ethylidene]hydroxylamine](/img/structure/B11715939.png)
![2-[(Benzyloxy)methyl]-4-methylpentanoic acid](/img/structure/B11715941.png)
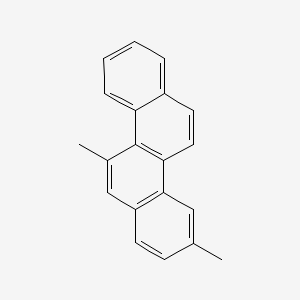
![1-[2-Chloro-6-(trifluoromethyl)phenyl]-2,2,2-trifluoroethan-1-ol](/img/structure/B11715950.png)

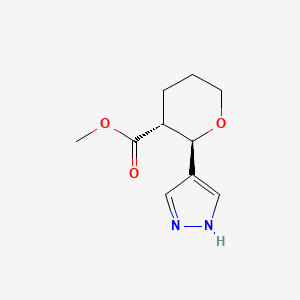
![4-[(2-chloroethyl)amino]-N-methyl-1,2,5-thiadiazole-3-carboxamide](/img/structure/B11715975.png)
![(2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(N-hydroxyimino)acetamide](/img/structure/B11715980.png)
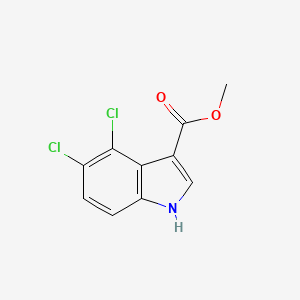

![Methyl 2-[4-(Trifluoromethoxy)phenyl]pyrimidine-4-carboxylate](/img/structure/B11716002.png)
![(9S)-1-methyl-5-propyl-3,7-diazabicyclo[3.3.1]nonan-9-ol](/img/structure/B11716006.png)
